Fmoc-D-His(Clt)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-Histidine(Chlorotrityl)-OH: is a derivative of the amino acid histidine, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a chlorotrityl (Clt) group. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino group, and the chlorotrityl group is used to anchor the molecule to a solid support during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Histidine(Chlorotrityl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-histidine is protected using the Fmoc group. This is achieved by reacting D-histidine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Attachment to Chlorotrityl Resin: The Fmoc-protected D-histidine is then attached to a chlorotrityl chloride resin. This is done by reacting the Fmoc-D-histidine with the resin in the presence of a base like diisopropylethylamine (DIPEA).
Industrial Production Methods: Industrial production of Fmoc-D-Histidine(Chlorotrityl)-OH follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can then participate in peptide bond formation with other amino acids or peptides.
Cleavage from Resin: The chlorotrityl group can be cleaved using a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM), releasing the peptide from the resin.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: Carbodiimide-based reagents such as HBTU or DIC in the presence of a base like DIPEA.
Cleavage: TFA/DCM mixture.
Major Products:
Deprotection: Free amino group of D-histidine.
Coupling: Peptide chains.
Cleavage: Free peptides.
Scientific Research Applications
Chemistry: Fmoc-D-Histidine(Chlorotrityl)-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides and small proteins for research and therapeutic purposes.
Biology: In biological research, peptides synthesized using Fmoc-D-Histidine(Chlorotrityl)-OH are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine: Peptides synthesized using this compound are used in the development of peptide-based drugs, including hormone analogs, enzyme inhibitors, and antimicrobial peptides.
Industry: In the pharmaceutical industry, Fmoc-D-Histidine(Chlorotrityl)-OH is used in the synthesis of peptide-based therapeutics and diagnostic agents.
Mechanism of Action
The primary function of Fmoc-D-Histidine(Chlorotrityl)-OH in peptide synthesis is to protect the amino group of histidine and anchor the molecule to a solid support. The Fmoc group prevents unwanted reactions at the amino group during peptide chain elongation. The chlorotrityl group provides a stable attachment to the resin, allowing for efficient synthesis and easy cleavage of the final peptide product.
Comparison with Similar Compounds
Fmoc-D-Histidine(Trityl)-OH: Similar to Fmoc-D-Histidine(Chlorotrityl)-OH but uses a trityl group instead of a chlorotrityl group.
Fmoc-D-Histidine(Trt)-OH: Another variant with a trityl protecting group.
Uniqueness: Fmoc-D-Histidine(Chlorotrityl)-OH is unique due to the presence of the chlorotrityl group, which provides a more stable attachment to the resin compared to the trityl group. This stability is particularly advantageous in solid-phase peptide synthesis, where harsh conditions are often used.
Properties
IUPAC Name |
(2R)-3-[1-[(2-chlorophenyl)-diphenylmethyl]imidazol-4-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H32ClN3O4/c41-36-22-12-11-21-35(36)40(27-13-3-1-4-14-27,28-15-5-2-6-16-28)44-24-29(42-26-44)23-37(38(45)46)43-39(47)48-25-34-32-19-9-7-17-30(32)31-18-8-10-20-33(31)34/h1-22,24,26,34,37H,23,25H2,(H,43,47)(H,45,46)/t37-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGADBVEKBWUKO-DIPNUNPCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=C(N=C4)C[C@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H32ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.